molecular formula C16H10ClF3N2O4S B1663770 BCATc Inhibitor 2

BCATc Inhibitor 2

カタログ番号: B1663770
分子量: 418.8 g/mol
InChIキー: ZLQBZYKAQQWOTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類

BCATc Inhibitor 2は、主にスルホニルヒドラジドに典型的な反応を起こし、次のような反応が含まれます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホン酸を生成する可能性があり、還元はスルフィドを生成する可能性があります .

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

作用機序

BCATc Inhibitor 2は、細胞質分岐鎖アミノ転移酵素(BCATc)の活性を選択的に阻害することでその効果を発揮します。この阻害は、分岐鎖アミノ酸のトランスアミナーゼを妨げ、グルタミン酸などの下流代謝産物の産生を低下させます。 この化合物は、神経へのカルシウム流入を阻害することが示されており、神経保護効果を示しています .

生物活性

BCATc Inhibitor 2 is a selective inhibitor of cytosolic branched-chain amino acid transferase (BCATc), which plays a crucial role in the metabolism of branched-chain amino acids (BCAAs) and the regulation of glutamate synthesis in the brain. This compound has shown promise in various studies for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases and non-alcoholic fatty liver disease (NAFLD).

BCATc is involved in the reversible transamination of BCAAs—specifically isoleucine, leucine, and valine—contributing to the production of L-glutamate. The inhibition of BCATc by this compound leads to reduced glutamate synthesis, which can have significant implications for conditions characterized by excitotoxicity, such as neurodegenerative disorders.

Pharmacological Profile

In vitro Studies:

  • The compound exhibits an IC50 value of 0.8 ± 0.05 μM for human BCATc and 0.2 μM ± 0.02 for rat BCATc, demonstrating potent inhibitory activity with a 15-fold selectivity over mitochondrial BCAT (BCATm) .
  • It effectively blocks calcium influx into neuronal cells with an IC50 of 4.8 ± 1.2 μM , indicating its potential to mitigate excitotoxic damage .

In vivo Studies:

  • In animal models, specifically Lewis rats, this compound was administered at a dosage of 30 mg/kg/day via subcutaneous injection for nine days. This treatment resulted in significant neuroprotective effects against motor deficits induced by the mitochondrial neurotoxin 3-nitroproprionic acid (3-NP) . Histological assessments revealed a notable reduction in degenerating neurons .
  • The pharmacokinetic parameters indicated a peak plasma concentration (Cmax) of 8.28 μg/ml at 0.5 hours post-administration, with a mean terminal half-life ranging from 12 to 15 hours , supporting its favorable pharmacokinetic profile .

Neuroprotective Effects

A study examined the effects of this compound on motor function in rats subjected to neurotoxic injury. The findings suggested that daily administration significantly reversed motor deficits, as evidenced by improved performance on rotorod and beam walking tests. This highlights the potential of this compound as a therapeutic agent for conditions like Huntington's disease and other movement disorders .

Impact on Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent research explored the role of BCAA metabolism in NAFLD and demonstrated that this compound protects against oleic acid-induced lipid accumulation and apoptosis in hepatic cells. Key findings include:

  • Treatment with this compound reduced oleic acid-induced mitochondrial dysfunction and oxidative stress by modulating signaling pathways such as JNK and AKT .
  • The compound altered the expression of lipogenesis-related genes without affecting lipolysis-related genes, suggesting its role in regulating lipid metabolism .

Summary Table of Key Findings

Parameter Value/Observation
IC50 for human BCATc0.8 ± 0.05 μM
IC50 for rat BCATc0.2 μM ± 0.02
Calcium influx inhibition IC504.8 ± 1.2 μM
Cmax (plasma concentration)8.28 μg/ml
Half-life12-15 hours
Dosage for neuroprotection30 mg/kg/day
Duration of treatment9 days

特性

IUPAC Name

5-chloro-N'-[2-(trifluoromethyl)phenyl]sulfonyl-1-benzofuran-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O4S/c17-10-5-6-12-9(7-10)8-13(26-12)15(23)21-22-27(24,25)14-4-2-1-3-11(14)16(18,19)20/h1-8,22H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQBZYKAQQWOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NNC(=O)C2=CC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BCATc Inhibitor 2
Reactant of Route 2
Reactant of Route 2
BCATc Inhibitor 2
Reactant of Route 3
Reactant of Route 3
BCATc Inhibitor 2
Reactant of Route 4
Reactant of Route 4
BCATc Inhibitor 2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。